molecular formula C9H10N2O3 B189120 n-(5-Methyl-2-nitrophenyl)acetamide CAS No. 7418-36-2

n-(5-Methyl-2-nitrophenyl)acetamide

Cat. No.: B189120
CAS No.: 7418-36-2
M. Wt: 194.19 g/mol
InChI Key: PNLDBAVNZVQRLS-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-nitrophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with a methyl group at the 5-position and a nitro group at the 2-position, linked to an acetamide functional group. This compound serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic systems or pharmaceutical precursors.

Properties

CAS No.

7418-36-2

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

N-(5-methyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C9H10N2O3/c1-6-3-4-9(11(13)14)8(5-6)10-7(2)12/h3-5H,1-2H3,(H,10,12)

InChI Key

PNLDBAVNZVQRLS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C

Other CAS No.

7418-36-2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features/Applications Reference
This compound 5-CH₃, 2-NO₂ (phenyl) C₉H₁₀N₂O₃ Intermediate in heterocyclic synthesis; potential precursor for pharmaceuticals
N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide 5-Cl, 4-OCH₃, 2-NO₂ (phenyl) C₉H₈ClN₂O₄ Modified electronic profile due to Cl and OCH₃; used in dye/pharmaceutical intermediates
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂, SO₂CH₃ (phenyl) C₉H₉ClN₂O₅S Sulfonyl group enhances stability; precursor for sulfur-containing heterocycles
N-(2-Methoxy-4-nitrophenyl)acetamide 2-OCH₃, 4-NO₂ (phenyl) C₉H₁₀N₂O₄ Altered nitro/methoxy positioning affects reactivity in substitution reactions
Acetamide,N-(5-methyl-4-nitro-2-furanyl) 5-CH₃, 4-NO₂ (furan) C₇H₈N₂O₄ Furan ring introduces heterocyclic diversity; potential antimicrobial applications

Structural and Electronic Differences

  • Substituent Effects: Nitro Groups: The nitro group (-NO₂) is a strong electron-withdrawing group, influencing the acetamide's reactivity. In this compound, the 2-nitro group directs electrophilic substitution to specific positions on the phenyl ring. By contrast, compounds like N-(2-Methoxy-4-nitrophenyl)acetamide feature nitro at the 4-position, altering regioselectivity in reactions. Methyl vs.
  • Heterocyclic Variations :

    • Replacing the phenyl ring with a furan (as in ) reduces aromatic stability but introduces oxygen-based reactivity, expanding applications in agrochemicals or antibiotics.

Physicochemical Properties

  • Solubility and Stability : Sulfonyl-containing derivatives (e.g., ) exhibit enhanced solubility in polar solvents due to the SO₂CH₃ group. This compound, with fewer polar groups, likely has lower aqueous solubility.
  • Crystallinity : Evidence from shows that nitro and sulfonyl groups promote intermolecular interactions (e.g., hydrogen bonds), influencing crystal packing and melting points.

Research Findings and Implications

  • Reactivity in Substitution Reactions : The nitro group's position (ortho vs. para) significantly impacts reaction pathways. For example, N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide undergoes nucleophilic substitution more readily at the 4-chloro position due to nitro's meta-directing effect.
  • Biological Activity : Compounds with heterocyclic systems (e.g., benzothiazole derivatives ) show enhanced pharmacological activity compared to simple phenylacetamides, underscoring the importance of ring complexity.

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